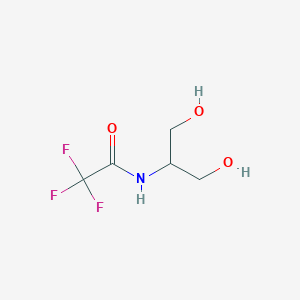

2-Trifluoroacetylamino-1,3-propanediol

Description

2-Trifluoroacetylamino-1,3-propanediol is a fluorinated organic compound characterized by a trifluoroacetyl group (-COCF₃) and an amino group (-NH₂) attached to a 1,3-propanediol backbone. This structure confers unique chemical properties, such as enhanced electrophilicity and stability due to the electron-withdrawing trifluoromethyl group. The compound has been utilized as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds like indole derivatives. For example, it reacts with 1,4-benzoquinone derivatives to form precipitates that are further processed to yield products with defined melting points (e.g., 229–231°C) . Its reactivity and solubility in solvents like hexane and dichloromethane make it valuable in multi-step synthetic pathways .

Properties

Molecular Formula |

C5H8F3NO3 |

|---|---|

Molecular Weight |

187.12 g/mol |

IUPAC Name |

N-(1,3-dihydroxypropan-2-yl)-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C5H8F3NO3/c6-5(7,8)4(12)9-3(1-10)2-11/h3,10-11H,1-2H2,(H,9,12) |

InChI Key |

AELGFIZKISMQTG-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CO)NC(=O)C(F)(F)F)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-trifluoroacetylamino-1,3-propanediol with structurally related 1,3-propanediol derivatives, emphasizing substituent effects on physical properties, applications, and regulatory profiles.

Table 1: Comparative Analysis of 1,3-Propanediol Derivatives

Key Comparisons:

Structural and Reactivity Differences The trifluoroacetyl group in 2-trifluoroacetylamino-1,3-propanediol enhances electrophilicity, making it more reactive in nucleophilic substitution reactions compared to derivatives like 2-methyl-1,3-propanediol. The methyl group in the latter increases hydrophobicity, favoring applications in biodegradable thermoplastics . 2-(Hydroxymethyl)-2-nitro-1,3-propanediol contains a nitro group, which contributes to its antimicrobial properties and regulatory acceptance by the EPA. Its hydrolysis products, including formaldehyde, necessitate careful handling .

Thermal and Mechanical Properties 2-Methyl-1,3-propanediol-based copolymers exhibit low glass transition temperatures (<-40°C) and tunable melting points (130–152°C), enabling flexibility in material design . In contrast, 2-trifluoroacetylamino-1,3-propanediol’s higher melting point (229–231°C) suggests greater thermal stability, likely due to strong intermolecular interactions from the trifluoroacetyl group .

Biodegradability and Environmental Impact 2-Methyl-1,3-propanediol demonstrates moderate biodegradability (9–15% in seawater over 28 days), attributed to its aliphatic backbone and enzyme susceptibility . The trifluoroacetyl group in 2-trifluoroacetylamino-1,3-propanediol may hinder biodegradation due to its chemical inertness, though specific data are unavailable.

Applications 2-Trifluoroacetylamino-1,3-propanediol is niche in synthetic chemistry, whereas 2-methyl-1,3-propanediol is industrially significant in biodegradable polymers . 2-Cyclohexyl-1,3-propanediol finds use in plasticizers and personal care products, leveraging its bulky cyclohexyl group for enhanced solubility in non-polar matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.